

Application Notes and Protocols for In Vivo Imaging with Cyanine7 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyanine7 NHS ester	
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Introduction to Cyanine7 NHS Ester for In Vivo Imaging

Cyanine7 (Cy7) NHS ester is a near-infrared (NIR) fluorescent dye widely utilized for in vivo imaging applications in animal models.[1][2] Its fluorescence emission in the NIR spectrum (approximately 750-800 nm) falls within the "NIR window" of biological tissues, where light absorption and scattering by endogenous molecules like hemoglobin and water are significantly reduced.[3][4] This intrinsic property of NIR light allows for deeper tissue penetration and lower autofluorescence, resulting in a higher signal-to-noise ratio compared to fluorophores that emit at shorter wavelengths.[1][3]

The N-hydroxysuccinimide (NHS) ester functional group of Cy7 readily reacts with primary amines, such as the lysine residues on proteins, to form stable amide bonds.[5] This reactivity makes Cy7 NHS ester an ideal tool for labeling a wide variety of biomolecules, including antibodies, peptides, and nanoparticles, for in vivo tracking, biodistribution studies, and targeted drug delivery research.[1][6] Applications range from tumor imaging and cancer research to mapping sentinel lymph nodes.[3]

Key Properties of Cyanine7 Dye



A thorough understanding of the physicochemical properties of the Cy7 dye is crucial for proper experimental design.

Property	Value	Reference
Excitation Maximum (Ex)	~756 nm	[2]
Emission Maximum (Em)	~779 nm	[2]
Molar Extinction Coefficient	~250,000 M ⁻¹ cm ⁻¹	[5]
Molecular Weight	Varies by manufacturer	-
Solubility	Soluble in organic solvents (DMSO, DMF)	[5]

Experimental Protocols

Protocol 1: Conjugation of Cyanine7 NHS Ester to an Antibody

This protocol provides a general guideline for labeling an antibody with Cy7 NHS ester. Optimization may be required for specific antibodies and applications.

Materials:

- Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)[5]
- Cyanine7 NHS ester[5]
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5]
- Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.5-9.0)[5]
- Purification column (e.g., Sephadex G-25)[5]
- Storage Buffer: PBS with 0.1% BSA and 0.02-0.05% sodium azide[5]

Procedure:



- Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange. The antibody concentration should ideally be between 2-10 mg/mL.[5]
- Prepare Cy7 NHS Ester Stock Solution: Immediately before use, dissolve the Cy7 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][8]
- · Reaction Setup:
 - Adjust the pH of the antibody solution to 8.5 by adding a calculated volume of 1 M sodium bicarbonate.[1]
 - Slowly add the Cy7 NHS ester stock solution to the antibody solution while gently vortexing. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.[5]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.[7]
- Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute will be the Cy7-labeled antibody.[1][8]
- Characterization (Degree of Labeling DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm).[7]
 - Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The formula is: DOL = (A_max * ε_protein) / [(A_280 (A_max * CF)) * ε_dye]
 - A max = Absorbance at the maximum wavelength of Cy7.
 - A 280 = Absorbance at 280 nm.
 - ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
 - ϵ_{dye} = Molar extinction coefficient of Cy7 at its A_max (e.g., ~250,000 M⁻¹cm⁻¹).

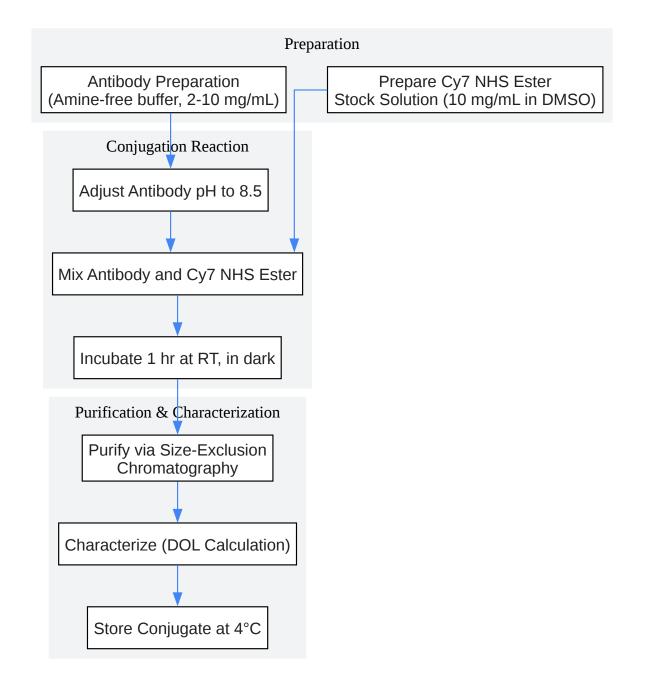
Methodological & Application



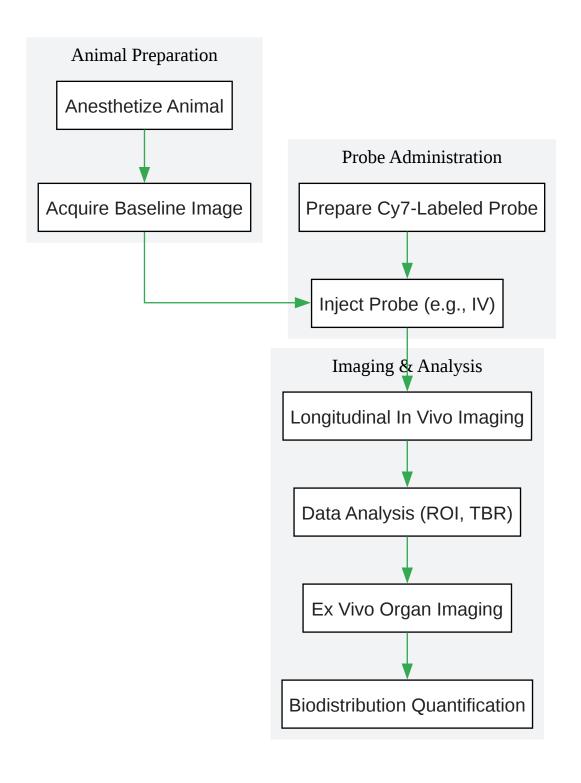


- CF = Correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).[5]
- Storage: Store the purified Cy7-antibody conjugate at 4°C, protected from light. For long-term storage, it can be stored at -20°C or -80°C.[9]









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References

- 1. benchchem.com [benchchem.com]
- 2. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging with Cyanine7 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606880#using-cyanine7-nhs-ester-in-animal-models]

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